(S)-6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride
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Overview
Description
(S)-6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride is a compound that features a trifluoromethyl group attached to a dihydrobenzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of aromatic amines using Umemoto’s reagents . This process involves the reaction of the aromatic amine with a trifluoromethylating agent under specific conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using cost-effective and efficient reagents. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(S)-6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of (S)-6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
α-(Trifluoromethyl)styrenes: These compounds are versatile intermediates in organic synthesis and share the trifluoromethyl group with (S)-6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride.
Trifluoromethyl ketones: Known for their use in medicinal chemistry, these compounds also feature the trifluoromethyl group and have similar applications.
Uniqueness
This compound is unique due to its specific ring structure and the position of the trifluoromethyl group.
Biological Activity
(S)-6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride is a compound of interest due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 2682097-48-7
- Molecular Formula : C9H9ClF3NO
- Molecular Weight : 239.62 g/mol
- Purity : 95% .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. The compound has been evaluated for its efficacy against various bacterial strains, demonstrating promising results.
In Vitro Studies
- Activity Against Gram-positive and Gram-negative Bacteria :
- Mechanism of Action :
Case Study 1: Efficacy Against Clinical Strains
A study conducted on clinical strains of bacteria revealed that this compound exhibited significant potency against:
The results demonstrated that at concentrations as low as 100 µg/mL, the compound could inhibit the growth of these resistant strains, suggesting its potential role in treating antibiotic-resistant infections.
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study indicated that the trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability. This modification appears crucial for its biological activity, as compounds lacking this group showed markedly reduced efficacy .
Data Tables
Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |
---|---|---|
Staphylococcus aureus | 15 | Lower than ampicillin (30 µg/mL) |
Escherichia coli | 20 | Comparable to kanamycin (25 µg/mL) |
Pseudomonas aeruginosa | 25 | Lower than ciprofloxacin (50 µg/mL) |
Properties
IUPAC Name |
(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO.ClH/c10-9(11,12)5-1-2-6-7(13)4-14-8(6)3-5;/h1-3,7H,4,13H2;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINLBZDBEILIML-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=C(O1)C=C(C=C2)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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